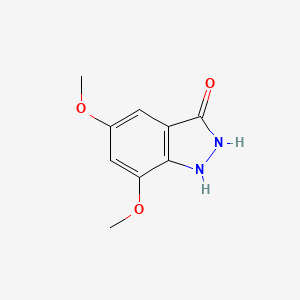
2-Isocyanatoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanatoanthracene is an organic compound with the molecular formula C15H9NO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound contains an isocyanate functional group (-N=C=O) attached to the anthracene core, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isocyanatoanthracene can be synthesized from 2-aminoanthracene. The process involves the reaction of 2-aminoanthracene with triphosgene in the presence of triethylamine. The reaction is typically carried out in dichloromethane as a solvent and at room temperature. The reaction proceeds as follows :
- Dissolve 2-aminoanthracene in dichloromethane.
- Add triethylamine to the solution.
- Cool the mixture in an ice bath.
- Slowly add triphosgene to the mixture.
- Allow the reaction to proceed at room temperature for 24 hours.
- Filter and evaporate the solution to obtain this compound as a brown solid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of triphosgene and triethylamine in a controlled environment ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyanatoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions with dienes, forming cyclic adducts.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction reactions can yield dihydroanthracene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Ureas and Carbamates: Formed from reactions with amines and alcohols.
Cyclic Adducts: Resulting from cycloaddition reactions.
Anthraquinone Derivatives: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Isocyanatoanthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its reactivity with nucleophiles makes it valuable in the preparation of ureas and carbamates.
Biology: Investigated for its potential use in the development of fluorescent probes and sensors due to the photophysical properties of the anthracene core.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-isocyanatoanthracene is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable urea and carbamate linkages. These reactions are often utilized in the synthesis of polymers and other materials. The anthracene core can also participate in photophysical processes, making the compound useful in the development of fluorescent probes and sensors .
Vergleich Mit ähnlichen Verbindungen
2-Aminoanthracene: The precursor to 2-isocyanatoanthracene, containing an amino group instead of an isocyanate group.
Anthracene: The parent compound, lacking any functional groups.
Anthraquinone: An oxidized derivative of anthracene, containing two carbonyl groups.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. This functional group allows for the formation of urea and carbamate linkages, making it valuable in various synthetic applications. Additionally, the photophysical properties of the anthracene core enhance its utility in the development of fluorescent probes and sensors .
Eigenschaften
CAS-Nummer |
17017-03-7 |
|---|---|
Molekularformel |
C15H9NO |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-isocyanatoanthracene |
InChI |
InChI=1S/C15H9NO/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H |
InChI-Schlüssel |
BAPCPEHKRFAZAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)


![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)
![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)
